molecular formula C10H13Cl2NO2 B4900738 1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride

1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride

Cat. No.: B4900738
M. Wt: 250.12 g/mol
InChI Key: CBRZGWKQCGNBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a hydroxyamino group, and a methylpropanone backbone, making it a versatile molecule for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-10(2,12-14)9(13)7-3-5-8(11)6-4-7;/h3-6,12,14H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRZGWKQCGNBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)Cl)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitromethane under basic conditions to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield 1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-nitropropene
  • 1-(4-Chlorophenyl)-2-amino-2-methylpropan-1-one
  • 4-Chlorophenyl-2-nitroethane

Comparison: 1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride is unique due to the presence of both hydroxyamino and chlorophenyl groups, which confer distinct chemical and biological properties

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